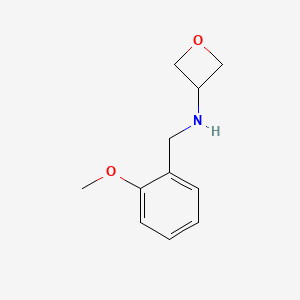

![molecular formula C15H14N2O2S B2701779 N-(1-(furan-3-yl)propan-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 1798619-25-6](/img/structure/B2701779.png)

N-(1-(furan-3-yl)propan-2-yl)benzo[d]thiazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-(furan-3-yl)propan-2-yl)benzo[d]thiazole-6-carboxamide” is a chemical compound. It is related to the class of compounds known as benzo[d]thiazoles . Benzo[d]thiazoles have been found to exhibit biological activity and are used in the development of new drugs .

Synthesis Analysis

The synthesis of similar compounds involves the coupling of an amine with a carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene to obtain the corresponding thioamide .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as IR spectroscopy and 1H NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving “this compound” can include electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using techniques such as IR spectroscopy and 1H NMR spectroscopy .Scientific Research Applications

Synthesis and Chemical Reactivity

Research in the field of organic chemistry has extensively explored the synthesis and reactivity of furan and benzothiazole derivatives. For instance, Aleksandrov et al. (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide by coupling naphthalen-1-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with excess P2S5 in anhydrous toluene to obtain the corresponding thioamide. This compound was then oxidized to produce 2-(furan-2-yl)benzo[e][1,3]benzothiazole, demonstrating a method for creating complex molecules with potential applications in materials science and pharmaceuticals Aleksandrov & El’chaninov, 2017.

Material Science Applications

In the realm of materials science, Içli-Özkut et al. (2013) designed and synthesized furan and benzochalcogenodiazole based polymers via a donor–acceptor approach. These polymers exhibited multicolor properties at different redox states and possess low band gaps, indicating their potential use in electronic and optoelectronic devices İçli-Özkut et al., 2013.

Antimicrobial and Anticancer Activities

Patel et al. (2015) synthesized a novel series of benzo[d]thiazole-2-carboxamide derivatives and evaluated their cytotoxicity against cancer cell lines, demonstrating moderate to excellent potency. This research highlights the potential of such compounds in developing new therapeutic agents Patel et al., 2015.

Corrosion Inhibition

Yadav et al. (2015) investigated amino acid compounds with furan and benzothiazole moieties as corrosion inhibitors for N80 steel in HCl solution. Their research provided insights into the application of these compounds in protecting industrial materials against corrosion, thereby extending their lifespan Yadav, Sarkar, & Purkait, 2015.

Future Directions

Mechanism of Action

Target of Action

The compound “N-[1-(furan-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide” could potentially target a variety of biological molecules. The exact target would depend on the specific structure of the compound and its chemical properties. It’s common for benzothiazole derivatives to interact with various enzymes or receptors in the body .

Mode of Action

The mode of action would depend on the specific target of the compound. For example, if the compound targets an enzyme, it might inhibit the enzyme’s activity, leading to a decrease in the production of certain biochemicals. If the compound targets a receptor, it might either activate or inhibit the receptor, leading to changes in cell signaling .

Biochemical Pathways

The compound could potentially affect various biochemical pathways, depending on its specific target. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could lead to changes in the levels of the metabolites in that pathway .

Pharmacokinetics

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on its chemical properties. For example, the compound’s solubility could affect its absorption and distribution, while its chemical structure could affect how it’s metabolized and excreted .

Result of Action

The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits an enzyme involved in a disease process, it could potentially slow down the progression of the disease .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other chemicals. For example, the compound’s activity could be affected by the pH of its environment, as certain chemical reactions only occur at specific pH levels .

properties

IUPAC Name |

N-[1-(furan-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-10(6-11-4-5-19-8-11)17-15(18)12-2-3-13-14(7-12)20-9-16-13/h2-5,7-10H,6H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHKERPDCZDXOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC=C1)NC(=O)C2=CC3=C(C=C2)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2701697.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2701701.png)

![ethyl 4,5-dimethyl-2-[3-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2701706.png)

![N-(4-ethylphenyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2701711.png)

![Methyl 2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B2701713.png)

![Tert-butyl 2-(6-chloropyridazine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2701714.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B2701716.png)

![2-[[5-cyano-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2701718.png)